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Compound of Interest

Compound Name: Ethyl 2-(dimethylamino)acetate

Cat. No.: B1347004

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-
(dimethylamino)acetate (CAS No. 33229-89-9), a glycine derivative with applications in
various research and development sectors. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical formula for Ethyl 2-(dimethylamino)acetate is CeH13NO2 with a molecular
weight of 131.17 g/mol . The structural and spectroscopic data are summarized in the tables
below for quick reference and comparison.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR)

The *H NMR spectrum provides information about the hydrogen atoms in the molecule. The
chemical shifts (0) are reported in parts per million (ppm) relative to a standard reference.
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Assignment Chemical Shift (ppm)  Multiplicity Integration
-CH:- (Ethyl) 4.198 Quartet 2H
-CH:- (Glycine) 3.162 Singlet 2H
-N(CHs)2 2.357 Singlet 6H
-CHs (Ethyl) 1.286 Triplet 3H

Solvent: CDCl3

13C NMR (Carbon-13 NMR)

The 13C NMR spectrum reveals the different carbon environments within the molecule.

Assignment Chemical Shift (ppm)
C=0 (Ester) 170.8

-O-CH2- (Ethyl) 60.5

-CH:- (Glycine) 58.0

-N(CHs)2 45.4

-CHs (Ethyl) 14.2

Solvent: CDCls[4]

Infrared (IR) Spectroscopy

The IR spectrum indicates the functional groups present in the molecule based on the

absorption of infrared radiation at specific wavenumbers (cm™1).
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Wavenumber (cm~?) Assignment Intensity
~2980 C-H stretch (alkane) Strong
~1740 C=0 stretch (ester) Strong
~1460 C-H bend (alkane) Medium
~1180 C-O stretch (ester) Strong
~1030 C-N stretch (amine) Medium

Sample Preparation: Neat (liquid film)[1][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, aiding in the determination of the molecular weight and elemental

composition. The NIST WebBook reports an electron ionization mass spectrum for this

compound.[6]

m/z Assignment Relative Intensity
131 [M]* (Molecular lon) Present

86 [M - OCH2CH3s]*

58 [CH2=N(CHs)z]* Base Peak

42 [C2HaN]*

lonization Method: Electron lonization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of Ethyl 2-(dimethylamino)acetate is dissolved in a

deuterated solvent, typically chloroform-d (CDCIs), in a standard 5 mm NMR tube. The
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concentration is typically in the range of 5-25 mg/mL.

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker or Jeol instrument,
operating at a field strength of 300 MHz or higher for protons is used.

1H NMR Acquisition:

o The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.
o A standard single-pulse experiment is performed.

e The spectral width is set to encompass all expected proton signals (typically 0-12 ppm).

o A sufficient number of scans (e.g., 8-16) are acquired to obtain a good signal-to-noise ratio.

o Data is processed using Fourier transformation, phasing, and baseline correction. Chemical
shifts are referenced to the residual solvent peak or an internal standard like
tetramethylsilane (TMS).

13C NMR Acquisition:

A proton-decoupled 3C NMR experiment is performed to simplify the spectrum to single lines
for each unique carbon.

o A wider spectral width is used (typically 0-220 ppm).

o A significantly larger number of scans (e.g., 1024 or more) is required due to the lower
natural abundance of 13C.

o Data processing is similar to that for *H NMR.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like Ethyl 2-(dimethylamino)acetate, the neat
(undiluted) liquid is analyzed. A drop of the sample is placed between two salt plates (e.qg.,
NaCl or KBr) to form a thin liquid film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
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Data Acquisition:

A background spectrum of the clean, empty salt plates is recorded.

The sample is placed in the spectrometer's sample compartment.

The IR spectrum is recorded, typically in the range of 4000-400 cm~1.

The background spectrum is automatically subtracted from the sample spectrum to yield the
final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas
chromatograph (GC-MS) for separation and purification before ionization.

lonization: Electron lonization (EIl) is a common method for volatile compounds. In the ion
source, the sample molecules are bombarded with a high-energy electron beam (typically 70
eV), causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or
time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z, generating a mass
spectrum. The spectrum shows the molecular ion peak and various fragment ion peaks, which
can be used to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for acquiring and analyzing
spectroscopic data for a chemical compound like Ethyl 2-(dimethylamino)acetate.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1347004?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

Ethyl 2-(dimethylamino)acetate

Y

Spectral Analysis &v

1H & 3C NMR Spectra

IR Spectrum

Structural Elucidation &
Functional Group Analysis

Data Acvquisition
NMR Spectrometer  |-# IR Spectrometer P Mass Spectrometer
Raw Data
FID Signal Interferogram lon Signal
Data Processing
Fourier Transform, Fourier Transform, Signal Averaging,
Phasing, Baseline Correction Background Subtraction Mass Calibration
Interpretation

Y

Mass Spectrum

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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